- Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3337-3340
Cas no 95332-26-6 (Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-)
95332-26-6 structure
Product Name:Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
N.o CAS:95332-26-6
MF:C9H10O4
MW:182.173303127289
MDL:MFCD06661069
CID:751886
PubChem ID:2755073
Update Time:2024-10-25
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
- 2-hydroxy-4-(methoxymethoxy)Benzaldehyde
- 2-Hydroxy-4-(methoxymethoxy)benzaldehyde (ACI)
- 2-Hydroxy-4-(methoxymethyloxy)benzaldehyde
- 2-Hydroxy-4-methoxymethoxybenzaldehyde
- 4-(Methoxymethoxy)salicylaldehyde
- 797JEB8UWT
- CHEMBL1883324
- 2,4-dihydroxybenzaldehyde 4-methoxymethyl ether
- starbld0019360
- 2-Hydroxy-4-methoxymethyloxy-benzaldehyde
- DA-26133
- AKOS004902670
- HMS2269P22
- 95332-26-6
- E85387
- DTXSID80373067
- SCHEMBL1960093
- SMR000470950
- MFCD06661069
- MLS000697616
- CS-0196259
- L023982
- VYLBFPQDUSNVCA-UHFFFAOYSA-N
-
- MDL: MFCD06661069
- Inchi: 1S/C9H10O4/c1-12-6-13-8-3-2-7(5-10)9(11)4-8/h2-5,11H,6H2,1H3
- Chave InChI: VYLBFPQDUSNVCA-UHFFFAOYSA-N
- SMILES: O=CC1C(O)=CC(OCOC)=CC=1
Propriedades Computadas
- Massa Exacta: 182.05790880g/mol
- Massa monoisotópica: 182.05790880g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 4
- Complexidade: 160
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.5
- Superfície polar topológica: 55.8Ų
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR71069-5g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 5g |
£126.00 | 2025-08-06 | |
| Apollo Scientific | OR71069-10g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 10g |
£193.00 | 2025-08-06 | |
| Apollo Scientific | OR71069-25g |
2-Hydroxy-4-(methoxymethoxy)benzaldehyde |
95332-26-6 | 95% | 25g |
£374.00 | 2025-08-06 | |
| eNovation Chemicals LLC | Y1250451-100mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 100mg |
$55 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250451-250mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 250mg |
$65 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250451-1g |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 1g |
$85 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250451-100mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 100mg |
$55 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250451-250mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 250mg |
$65 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250451-1g |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 1g |
$85 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250451-100mg |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- |
95332-26-6 | 97% | 100mg |
$55 | 2025-02-21 |
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 3 h, rt → reflux
Referência
- Total synthesis of (+)-rutamarin, Advanced Synthesis & Catalysis, 2008, 350, 2373-2379
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 1 h, 0 °C; 0 °C → rt; 24 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referência
- Total Synthesis of Caesalpinnone A, Organic Letters, 2020, 22(2), 520-522
Método de produção 4
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
Referência
- Preparation of [(biphenylyl)butenynyl]benzoates and analogs as retinoid receptor ligands, European Patent Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 2 h, reflux; reflux → rt
Referência
- Synthesis and biological activity of flavane derivatives, Chinese Journal of Chemistry, 2006, 24(3), 401-408
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; cooled; 1 h, 0 °C; 0 °C → rt; 24 h, rt
Referência
- Biomimetic Syntheses and Antiproliferative Activities of Racemic, Natural (-), and Unnatural (+) Glyceollin I, Journal of Medicinal Chemistry, 2011, 54(10), 3506-3523
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 6 h, rt
Referência
- Novel thiazolidinedione derivatives with anti-obesity effects: Dual action as PTP1B inhibitors and PPAR-γ activators, Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6758-6763
Método de produção 8
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane , Tetrahydrofuran ; rt → 0 °C
1.2 0 °C → rt; 16 h, rt
1.2 0 °C → rt; 16 h, rt
Referência
- N-Containing chromen-4-one derivatives for the treatment and prophylaxis of hepatitis B virus infection and their preparation, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt
Referência
- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Structure-activity relationships and key structural feature of pyridyloxybenzene-acylsulfonamides as new, potent, and selective peroxisome proliferator-activated receptor (PPAR) γ Agonists, Bioorganic & Medicinal Chemistry, 2012, 20(10), 3332-3358
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 4 h, rt
Referência
- The first total synthesis of phebaclavin A and C, Chinese Journal of Chemistry, 2005, 23(10), 1453-1456
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, rt
Referência
- Synthesis of 6-methoxy-1-oxaspiro[4.5]deca-6,9-dien-8-one, Molecules [online computer file], 2002, 7(2), 315-319
Método de produção 13
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referência
- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611
Método de produção 14
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt; overnight, rt
Referência
- Inhibitors of DNA polymerase β: Activity and mechanism, Bioorganic & Medicinal Chemistry, 2008, 16(8), 4331-4340
Método de produção 15
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 0 °C → rt; 28 h, rt
Referência
- A chiral pool approach for asymmetric syntheses of both antipodes of equol and sativan, Tetrahedron, 2018, 74(16), 2020-2029
Método de produção 16
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; cooled; 1 h, 0 °C; 0 °C → rt; 24 h, rt
Referência
- Methods for synthesizing glycinols, glyceollins I and II, compositions of selected intermediates, and therapeutic uses thereof, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 20 h, rt
Referência
- Glucosylated near-infrared dye suitable for visualization targeted drug delivery, China, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Referência
- Design and synthesis of 3,3'-biscoumarin-based c-Met inhibitors, Organic & Biomolecular Chemistry, 2014, 12(22), 3721-3734
Método de produção 19
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
Referência
- Stable pharmaceutical compositions of pegylated carfilzomib compounds, United States, , ,
Método de produção 20
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
Referência
- Preparation of pegylated carfilzomib compounds and prodrugs, their pharmaceutical compositions and methods and uses for treating cancers, World Intellectual Property Organization, , ,
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Raw materials
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Preparation Products
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Literatura Relacionada
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
95332-26-6 (Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-) Produtos relacionados
- 13709-06-3(Benzaldehyde, 2,4-bis(methoxymethoxy)-)
- 73220-19-6(Benzaldehyde, 2-methoxy-6-(methoxymethoxy)-)
- 77354-97-3(Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-)
- 5533-04-0(2-(Methoxymethoxy)-benzaldehyde)
- 342616-12-0(2,4-Dioxabicyclo[3.3.1]nona-1,1(9),3,5(9),5,7-hexaene-6-carboxaldehyde)
- 114628-32-9(Benzaldehyde, 2-methoxy-4-(methoxymethoxy)-)
- 61454-72-6(Benzaldehyde, 4,4'-[oxybis(methyleneoxy)]bis[2-methoxy-)
- 914399-70-5(Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-3-methyl-)
- 73220-20-9(Benzaldehyde, 5-methoxy-2-(methoxymethoxy)-)
- 124555-63-1(4-Methoxy-2-(MethoxyMethoxy)benzaldehyde)
Fornecedores recomendados
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente